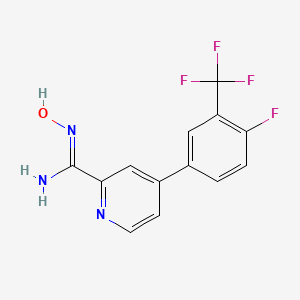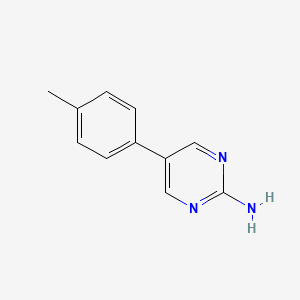
5-(p-Tolyl)pyrimidin-2-amine
Vue d'ensemble
Description
5-(p-Tolyl)pyrimidin-2-amine: is an organic compound with the molecular formula C11H11N3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the pyrimidine ring at the 5-position and an amine group at the 2-position. This structural configuration imparts unique chemical and biological properties to the compound.
Applications De Recherche Scientifique
Chemistry: 5-(p-Tolyl)pyrimidin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound has shown potential in biological research, particularly in the development of pharmaceuticals. It is investigated for its activity against various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also explored for their potential use in electronic materials.
Mécanisme D'action
Target of Action
The primary target of 5-(p-Tolyl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
This compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in changes in the cell cycle and prevents the uncontrolled cell division that is characteristic of cancer cells .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the cell cycle regulation pathway . This leads to downstream effects such as the prevention of centriole duplication, a process crucial for cell division . By disrupting this pathway, this compound can halt the proliferation of cancer cells .
Pharmacokinetics
It is generally expected that the compound would have good bioavailability given its small molecular weight
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PLK4 activity, disruption of the cell cycle, and prevention of centriole duplication . These effects collectively lead to the cessation of cancer cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and light exposure . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the body that might interact with it.
Analyse Biochimique
Biochemical Properties
5-(p-Tolyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the key enzymes that this compound interacts with is serine/threonine protein kinase PLK4. PLK4 is a master regulator of centriole duplication, which is crucial for maintaining genome integrity. The interaction between this compound and PLK4 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of centriole duplication, which has implications for cancer research and treatment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for instance, the inhibition of PLK4 by this compound can result in the suppression of cell proliferation. This compound influences cell function by interfering with cell signaling pathways that are essential for cell division and growth. Additionally, this compound can impact gene expression by modulating the activity of transcription factors involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of PLK4 by binding to its active site. This binding prevents the phosphorylation of downstream targets, leading to the disruption of centriole duplication and cell cycle progression. Furthermore, this compound may also interact with other proteins and enzymes involved in cell signaling pathways, contributing to its overall biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits good plasma stability and liver microsomal stability, with half-lives exceeding 289.1 minutes and 145 minutes, respectively. These properties suggest that this compound is relatively stable and can maintain its activity over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit PLK4 activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular processes and potential damage to tissues. Threshold effects have been identified, where the biological activity of this compound reaches a plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the oxidation of the p-tolyl group, leading to the formation of metabolites that can be further processed by cellular enzymes. These metabolic reactions can affect the overall activity and efficacy of this compound, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biological effects. The distribution of this compound within tissues can influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolyl)pyrimidin-2-amine typically involves the reaction of p-toluidine with a suitable pyrimidine precursor. One common method is the condensation of p-toluidine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the p-tolyl moiety, forming the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can target the pyrimidine ring or the amine group, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-(p-Carboxyphenyl)pyrimidin-2-amine.
Reduction: Dihydro-5-(p-tolyl)pyrimidin-2-amine.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Lacks the p-tolyl group, making it less hydrophobic and potentially altering its biological activity.
5-Phenylpyrimidin-2-amine: Similar structure but with a phenyl group instead of a p-tolyl group, which may affect its reactivity and interaction with biological targets.
4-Methylpyrimidin-2-amine: The methyl group is attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Uniqueness: 5-(p-Tolyl)pyrimidin-2-amine is unique due to the presence of both the p-tolyl group and the amine group, which together confer distinct chemical and biological properties. The p-tolyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with hydrophobic pockets in biological targets.
Propriétés
IUPAC Name |
5-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOHWCFDJDKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659458 | |
| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31408-17-0 | |
| Record name | 5-(4-Methylphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


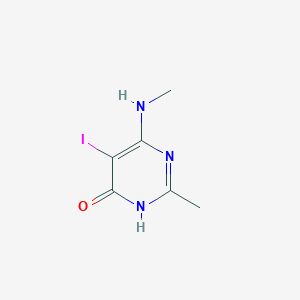
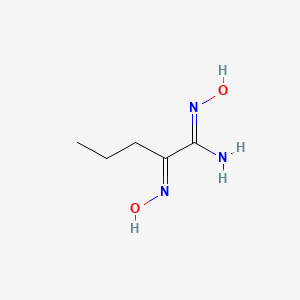
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417810.png)

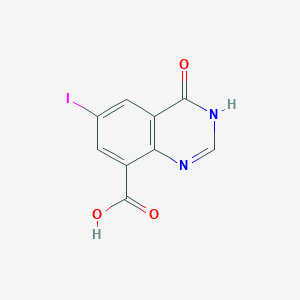
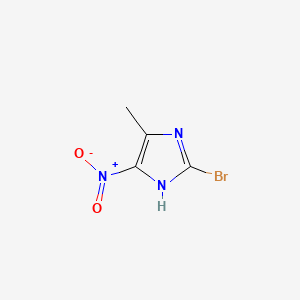
![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)
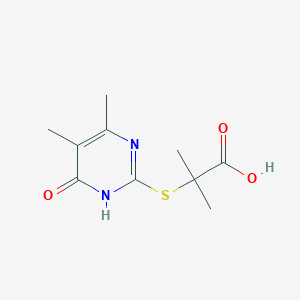

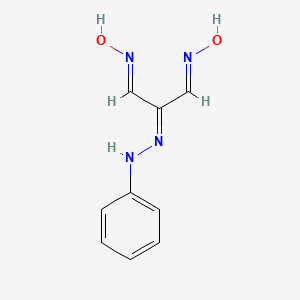
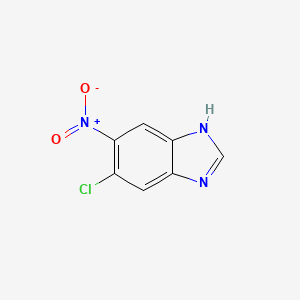
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
